Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfamoyl group can be introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxyphenyl Moiety:
- The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a trimethoxyphenyl halide.
Esterification:
- The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:
-
Formation of the Benzothiophene Core:
- The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.
Uniqueness:
- The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.
Comparison with Similar Compounds
- Benzothiophene-2-carboxylate derivatives
- Trimethoxyphenyl sulfonamides
- Sulfonamide-based drugs
Properties
IUPAC Name |
ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPTCCULKPYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.